

# DSP-0509 (Guretolimod): A TLR7 Agonist for Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-0509**

Cat. No.: **B3063667**

[Get Quote](#)

DSP-0509 is an investigational drug that acts as a Toll-Like Receptor 7 (TLR7) agonist. By activating TLR7, it stimulates the innate immune system, leading to a cascade of anti-tumor immune responses.[\[1\]](#)[\[2\]](#)

## Pharmacodynamics and Mechanism of Action:

DSP-0509's primary pharmacodynamic effect is the activation of TLR7, which is predominantly expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. [\[2\]](#) This activation triggers the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFNs), which in turn promotes the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[\[1\]](#)[\[2\]](#) These activated immune cells can then recognize and eliminate cancer cells.

Research has shown that DSP-0509 can enhance anti-tumor activity when used in combination with other cancer therapies, such as radiation therapy and immune checkpoint inhibitors like anti-PD-1 antibodies.[\[1\]](#)[\[3\]](#) Combination therapy with radiation has been observed to increase the expression of anti-tumor effector molecules.[\[2\]](#) In murine tumor models, the combination of DSP-0509 with an anti-PD-1 antibody resulted in a significant increase in effector memory T cells and durable anti-tumor responses.[\[3\]](#)

A clinical trial for DSP-0509 has been registered under the identifier NCT03416335.[\[1\]](#)[\[3\]](#)

## Signaling Pathway of DSP-0509 (TLR7 Agonist):



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of DSP-0509 via TLR7 activation.

## Preclinical Pharmacokinetics:

In a preclinical study, DSP-0509 was noted for its high water solubility, allowing for intravenous administration. It exhibited rapid elimination from the body with a reported half-life (T<sub>1/2</sub>) of 0.69 hours.[3]

## S-0509: A CCKB/Gastrin Receptor Antagonist

S-0509 is identified as a selective cholecystokinin B (CCKB)/gastrin receptor antagonist.[4] Its primary investigation has been in the context of gastrointestinal disorders, specifically focusing on its antisecretory effects on gastric acid and its potential in treating duodenal ulcers.[4]

## Pharmacodynamics and Mechanism of Action:

S-0509 works by blocking the CCKB/gastrin receptors, which are involved in the stimulation of gastric acid secretion. By antagonizing these receptors, S-0509 can reduce basal acid secretion as well as acid secretion induced by stimulants like pentagastrin and peptone.[4] It does not, however, appear to inhibit acid secretion stimulated by histamine or carbachol, indicating its selectivity.[4]

In animal models, S-0509 has demonstrated the ability to prevent the formation of mepirizole-induced duodenal ulcers and also to promote the healing of existing ulcers.[4]

## Preclinical Studies:

In vivo studies in rats have shown that S-0509, administered intraduodenally at doses ranging from 0.1 to 10 mg/kg, dose-dependently decreased basal acid secretion.[4] Oral administration of S-0509 at doses greater than 3 mg/kg was effective in preventing mepirizole-induced ulcers. [4] For promoting the healing of ulcers, a regimen of 3 mg/kg administered orally twice daily for 14 days showed significant effects.[4]

Please specify which "T-0509" you would like a detailed technical guide on, and a comprehensive report will be generated accordingly.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of S-0509, a novel CCKB/gastrin receptor antagonist, on acid secretion and experimental duodenal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DSP-0509 (Guretolimod): A TLR7 Agonist for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3063667#t-0509-pharmacokinetics-and-pharmacodynamics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)